色胺-d4盐酸盐

描述

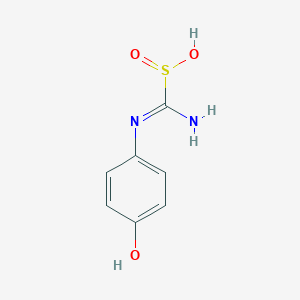

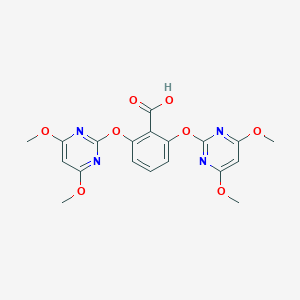

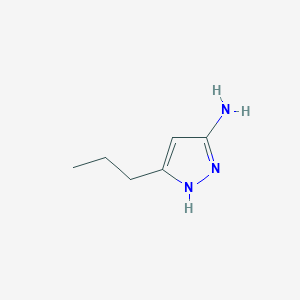

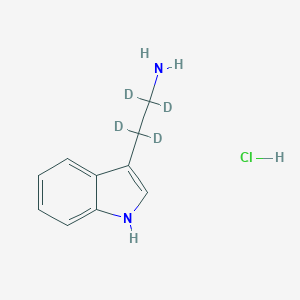

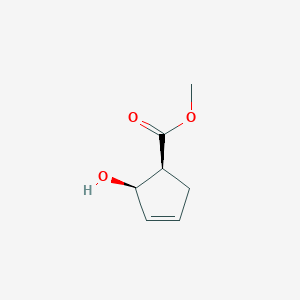

色胺-d4(盐酸盐)是色胺盐酸盐的氘标记版本。 色胺本身是一种单胺类生物碱,其结构与其他痕量胺相似,被认为具有神经调节剂或神经递质的功能 。 色胺-d4(盐酸盐)中的氘标记使其在科学研究中特别有用,尤其是在涉及质谱和药代动力学的研究中 .

科学研究应用

色胺-d4(盐酸盐)在科学研究中具有广泛的应用:

化学: 它用作质谱中色胺及其衍生物定量的内标.

生物学: 它用于研究生物系统中色胺的代谢途径.

作用机制

色胺-d4(盐酸盐)通过与大脑中的痕量胺相关受体和血清素受体相互作用而发挥其作用。 它调节多巴胺能、血清素能和谷氨酸能系统的活性,从而影响情绪、认知和感知 。 氘标记不会显着改变其作用机制,但会增强其稳定性,并允许在代谢研究中进行精确跟踪 .

类似化合物:

5-甲氧基-N,N-二甲基色胺 (5-MeO-DMT): 一种具有类似结构特征的强效迷幻化合物.

N,N-二甲基色胺 (DMT): 另一种以其强烈的精神活性作用而闻名的迷幻化合物.

独特性: 色胺-d4(盐酸盐)因其氘标记而独一无二,使其在涉及质谱和药代动力学的研究应用中特别有用。 这种标记与非氘标记对应物相比,可以更准确地量化和跟踪代谢途径 .

生化分析

Biochemical Properties

Tryptamine-d4 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is structurally characterized by an indole ring substituted at the 3-position by an ethanamine . It is believed to play a role as a neuromodulator or neurotransmitter, similar to other trace amines .

Cellular Effects

Tryptamine-d4 Hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent the growth of most cyanobacteria and eukaryotic microalgae at similar concentrations . It also induces an increase in H2O2 production in both cultures . Furthermore, it has been shown to modulate host homeostasis by interacting with 5-HT4R receptors on colonocytes, leading to increased gastrointestinal motility, fluid secretion, and mucus release .

Molecular Mechanism

Tryptamine-d4 Hydrochloride exerts its effects at the molecular level through various mechanisms. It is known to be a 5-HT2A receptor agonist , which means it binds to this receptor and activates it. This binding interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of Tryptamine-d4 Hydrochloride change over time in laboratory settings. For example, the onset of effects occurs at 1 min, with a limited duration of action of only 40 min

Dosage Effects in Animal Models

The effects of Tryptamine-d4 Hydrochloride vary with different dosages in animal models. For instance, a “threshold” dose of 1–4 mg, a “normal” dose 5–8 mg and a “strong” dose 9–10 mg have been reported

Metabolic Pathways

Tryptamine-d4 Hydrochloride is involved in several metabolic pathways. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . Tryptamine formation is essential for the formation of DMT and given its own rapid metabolism by monoamine oxidase (MAO) as well .

Transport and Distribution

Tryptamine-d4 Hydrochloride is transported and distributed within cells and tissues. Researchers utilize Tryptamine-d4 Hydrochloride in kinetic studies to trace the absorption, distribution, metabolism, and excretion of tryptamine

准备方法

合成路线和反应条件: 色胺-d4(盐酸盐)的合成通常涉及氘标记色氨酸的脱羧。 该过程可以在氘代介质中由芳香族 L-氨基酸脱羧酶催化 。 反应条件通常包括使用高沸点溶剂和适当的催化剂,以确保高产率和纯度 .

工业生产方法: 色胺-d4(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高效反应器和严格的质量控制措施,以确保最终产品的均匀性和纯度 .

化学反应分析

反应类型: 色胺-d4(盐酸盐)会经历各种化学反应,包括:

氧化: 它可以被氧化形成吲哚-3-乙醛。

还原: 它可以被还原形成色胺衍生物。

取代: 它可以发生取代反应,形成各种取代的色胺.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用还原剂包括氢化铝锂。

取代: 取代反应通常涉及卤化剂和其他亲电试剂.

相似化合物的比较

Tryptamine: The non-deuterated form, which is also a neuromodulator and neurotransmitter.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent psychedelic compound with similar structural features.

N,N-Dimethyltryptamine (DMT): Another psychedelic compound known for its intense psychoactive effects.

Uniqueness: Tryptamine-d4 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and pharmacokinetics. This labeling allows for more accurate quantification and tracking of metabolic pathways compared to its non-deuterated counterparts .

属性

IUPAC Name |

1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFBGNBTTMPNIG-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481881 | |

| Record name | Tryptamine-d4 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340257-60-5 | |

| Record name | Tryptamine-d4 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[ghi]perylene-d12](/img/structure/B138407.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-[(2-ethylhexyl)oxy]-](/img/structure/B138411.png)